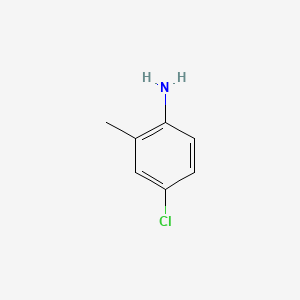

4-Chloro-2-methylaniline

Description

4-Chloro-ortho-toluidine is a member of monochlorobenzenes.

p-Chloro-o-toluidine is a yellowish to pinkish colored, synthetic leaflet material. p-Chloro-o-toluidine is used in industry in the manufacture of azo dyes and is used in the production of the pesticide chlordimeform. This substance is a possible mutagen and is reasonably anticipated to be a human carcinogen that may be associated with an increased risk of bladder cancer. (NCI05)

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNVOWPRHWWCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3165-93-3 (hydrochloride) | |

| Record name | 4-Chloro-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1041508 | |

| Record name | 4-Chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-chloro-o-toluidine is a gray to white solid with a weak fishy odor. Sinks in water. Freezing point is 77 °F. (USCG, 1999), Grayish-white crystalline solid; [IARC], COLOURLESS TO BROWN SOLID IN VARIOUS FORMS OR LIQUID, Gray to white solid with a weak fishy odor. | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloro-2-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINO-5-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/759 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

466 °F at 760 mmHg (NTP, 1992), 241 °C @ 760 MM HG, 241 °C, 466 °F | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINO-5-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/759 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

320 °F (NTP, 1992), 99 °C c.c., 320 °F | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-5-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/759 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN HOT ALCOHOL, SPARINGLY SOL IN WATER, SOL IN ETHANOL & DILUTE ACIDS, Solubility in water, g/100ml at 25 °C: 0.095 (very poor) | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINO-5-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

greater than 1.1 at 68 °F (est) (USCG, 1999), 1.19 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, >1.1 (estimated) | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-5-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/759 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

Relative vapor density (air = 1): 4.9 | |

| Record name | 2-AMINO-5-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 [mmHg], Vapor pressure, Pa at 25 °C: 5.5 | |

| Record name | 4-Chloro-2-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINO-5-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Crystalline, fused, grayish-white solid (commercial product), LEAVES FROM ALCOHOL | |

CAS No. |

95-69-2, 87999-30-2 | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloro-2-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-chloro-2-methyl-, labeled with carbon-14, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087999302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-2-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95NB978426 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINO-5-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/759 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

72 °F (NTP, 1992), 30 °C, 29-30 °C, 72 °F | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINO-5-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0630 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-CHLORO-O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/759 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-2-methylaniline (CAS 95-69-2)

Prepared for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding a Duality of Purpose

4-Chloro-2-methylaniline, also known as p-Chloro-o-toluidine (4-COT), is a halogenated aromatic amine that occupies a position of significant duality in the chemical landscape. On one hand, its unique structure makes it a valuable and versatile intermediate in the synthesis of a wide array of commercially important products, including pharmaceuticals, agrochemicals, and dyes.[1][2] On the other, it is a compound of considerable toxicological concern, recognized as a probable human carcinogen, demanding rigorous handling protocols and a deep understanding of its potential hazards.[2] This guide aims to provide a comprehensive, field-proven overview of this compound, balancing its synthetic utility with the critical safety and handling information required for its responsible use in a research and development setting.

Core Physicochemical & Spectroscopic Profile

A foundational understanding of a molecule begins with its physical and chemical properties. These parameters govern its behavior in reactions, its solubility, and its appropriate storage and handling conditions. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 95-69-2 | [2][3] |

| Molecular Formula | C₇H₈ClN | [2][4] |

| Molecular Weight | 141.60 g/mol | [2][3] |

| Appearance | Grayish-white to colorless or pale yellow solid/liquid.[1][2][5] | [1][2][5] |

| Melting Point | 29-30 °C | [2][6] |

| Boiling Point | 240-241 °C | [2][5] |

| Density | ~1.19 g/mL at 25 °C | [3][5] |

| Water Solubility | Sparingly soluble | [1] |

| pKa | 3.385 (at 25 °C) | [1] |

| Refractive Index (n20/D) | ~1.583 | [3] |

| Flash Point | 124 °C (closed cup) | [3] |

Spectroscopic data is crucial for the identification and characterization of the compound. Key spectral information is available from various sources, confirming the structure of this compound.[7][8]

Synthesis & Chemical Reactivity

Industrial Production and Laboratory Synthesis

The primary industrial route to this compound involves the controlled chlorination of o-toluidine.[9] To achieve the desired regioselectivity (chlorination at the para-position to the amino group), the highly activating amino group is often first protected as an acetamide. This directs the incoming electrophile (chlorine) to the correct position. The process is typically a multi-step sequence:

-

Protection: o-Toluidine is acetylated, commonly with acetic anhydride, to form N-(2-methylphenyl)acetamide.

-

Chlorination: The protected intermediate is then chlorinated.

-

Deprotection: The resulting N-(4-chloro-2-methylphenyl)acetamide is hydrolyzed, typically under acidic conditions, to yield this compound.[9]

Caption: General synthesis pathway for this compound.

Laboratory-Scale Synthesis Protocol

A regioselective synthesis can be achieved using a copper(II) chloride catalyst system. The causality here is that the catalyst facilitates the chlorination of the aromatic ring under milder conditions than direct chlorination.

Objective: To synthesize this compound from 2-methylaniline.

Materials:

-

2-methylaniline (o-toluidine)

-

36% Hydrochloric acid

-

Copper(II) chloride (CuCl₂)

-

Oxygen gas

-

Hydrogen chloride gas

-

Ethyl acetate

-

Saturated sodium carbonate solution

-

Saturated saline solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 10 mmol of 2-methylaniline in 20 mL of 36% hydrochloric acid.[10]

-

Add 20 mmol of CuCl₂ to the solution.[10]

-

Heat the reaction mixture to 60°C.

-

Introduce a slow stream of oxygen gas and hydrogen chloride gas into the mixture.[10]

-

Monitor the reaction progress using a suitable technique (e.g., Thin-Layer Chromatography) until the starting material is consumed (approx. 6 hours).[10]

-

Cool the reaction mixture to room temperature.

-

Add 30 mL of ethyl acetate and stir.

-

Carefully neutralize the mixture to pH 7 by adding saturated sodium carbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate.

-

Combine the organic phases and wash twice with a saturated saline solution.[10]

-

Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄).

-

The crude product can be purified by recrystallization or chromatography on silica gel.[4]

Chemical Reactivity

This compound is a halogenated amine, and its reactivity is characteristic of this class of compounds.

-

Basicity: As an amine, it is a chemical base and will react exothermically with acids to form salts.[5][11]

-

Incompatibilities: It is incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, and chloroformates.[5][11]

-

Decomposition: When heated to decomposition, it can emit toxic fumes of chlorine and nitrogen oxides (NOx).[1]

Industrial & Research Applications

The utility of this compound stems from its ability to serve as a precursor or building block in more complex molecular structures.

Caption: Major application areas for this compound.

-

Pharmaceutical Industry: The compound serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). It is cited as a building block for producing certain antihistamines and analgesics.[1] The presence of the chloro-substituent is significant, as halogenation is a common strategy in drug discovery to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[12]

-

Agrochemicals: Historically, a primary use of this compound was in the production of the pesticide and acaricide chlordimeform.[2][13] It is also a known metabolite of this pesticide.[13]

-

Dye and Pigment Industry: It is used as a dye intermediate, particularly for producing azo dyes and pigments for applications in textiles and printing inks.[1][2]

Toxicological Profile & Safe Handling

The significant toxicity of this compound necessitates that its utility be considered in tandem with stringent safety protocols. It is a confirmed carcinogen and exhibits acute toxicity.[1]

Hazard Classification

| Hazard Class | Category | Statement |

| Carcinogenicity | 1B | H350: May cause cancer |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed |

| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin |

| Acute Toxicity (Inhalation) | 3 | H331: Toxic if inhaled |

| Aquatic Hazard (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects |

(Source: GHS Classification)[1][3][14]

Carcinogenicity and Genotoxicity

This compound is classified by the International Agency for Research on Cancer (IARC) as a Group 2A agent, meaning it is probably carcinogenic to humans .[2] This classification is based on sufficient evidence of carcinogenicity in experimental animals and strong evidence that the agent operates through a relevant mechanism.[2]

-

Mechanism: Chronic feeding studies in mice demonstrated the induction of hemangiosarcomas and hemangioendotheliomas.[2] The molecule is known to become covalently bound to the DNA of rat and mouse livers, providing a mechanistic basis for its genotoxic effects.[2][15]

Acute Health Effects

Acute exposure via inhalation or skin contact can lead to severe health effects.

-

Hemorrhagic Cystitis: This is a primary symptom of acute toxicity, characterized by bladder inflammation and bleeding.[2][16]

-

Other Symptoms: Include macroscopic or microscopic hematuria (blood in the urine), dysuria (painful urination), and pain in the lower abdomen.[2][16]

-

Methemoglobinemia: This condition, where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity, has been observed in about half of poisoning cases.[2]

Safe Handling and Emergency Protocols

Given its hazardous nature, all work with this compound must be conducted with strict adherence to safety protocols.

Protocol: Safe Laboratory Handling

-

Obtain Special Instructions: Do not handle this compound until all safety precautions have been read and understood.[1][17]

-

Engineering Controls: All manipulations must be carried out in a certified chemical fume hood or a glove box to prevent inhalation of dust or vapors.[1] The workspace should be well-ventilated.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves. Do not assume gloves provide full protection; change them immediately if contamination is suspected.

-

Body Protection: A lab coat or disposable protective suit is mandatory.

-

Eye/Face Protection: Use safety glasses with side shields or chemical goggles. A face shield may be required for splash hazards.[17]

-

Respiratory Protection: If there is a risk of inhalation, a properly fitted respirator with appropriate cartridges (e.g., type P2) must be used.[3]

-

-

Hygiene: Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly with soap and water after handling.[1] Contaminated work clothing should be laundered separately before reuse.[18]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated, and dark place.[1][18] Store locked up and away from incompatible materials like acids and strong oxidizers.[1]

-

Disposal: This material and its container must be disposed of as hazardous waste.[9] It is designated under EPA hazardous waste number U049.[1] Follow all federal, state, and local regulations for hazardous waste disposal.

Emergency First Aid:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped, provide artificial respiration. Call a POISON CENTER or doctor immediately.[14][17]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the skin with plenty of soap and water. Call a POISON CENTER or doctor immediately.[17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[14]

Analytical Methodologies

Accurate detection and quantification are essential for monitoring exposure, ensuring product purity, and conducting pharmacokinetic studies.

-

High-Performance Liquid Chromatography (HPLC): A common method for analyzing this compound. A reverse-phase (RP) HPLC method can be used with a C18 column.[19]

-

Mobile Phase: A typical mobile phase consists of acetonitrile and water, with an acid modifier like phosphoric acid or, for MS-compatibility, formic acid.[19]

-

-

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is also suitable for the determination of this compound in various matrices, including environmental water samples.

Conclusion

This compound (CAS 95-69-2) is a chemical of significant industrial importance, particularly as an intermediate in the pharmaceutical, agrochemical, and dye sectors. Its synthetic versatility, however, is matched by its considerable toxicological hazards, most notably its classification as a probable human carcinogen and its acute toxicity profile. For researchers, scientists, and drug development professionals, a thorough and cautious approach is paramount. The utility of this compound can only be safely harnessed through a deep understanding of its properties, coupled with the unwavering implementation of rigorous engineering controls, appropriate personal protective equipment, and established safe handling protocols.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 4,4'-Methylenebis(2-chloroaniline). Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Chloro-o-toluidine. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for 4,4'-Methylenebis(2-chloroaniline) (MBOCA). Retrieved from [Link]

- Rappaport, S. M., & Morales, R. (1979). Air-sampling and analytical method for 4,4'-methylenebis(2-chloroaniline). Analytical Chemistry.

-

PubChem. (n.d.). 4-Chloro-2-toluidine. Retrieved from [Link]

-

mzCloud. (2018). 4 Chloro 2 methylaniline. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). Exploring 3-Chloro-2-Methylaniline: Applications and Properties. Retrieved from [Link]

- Zeyer, J., et al. (1993). Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes). Toxicology and Applied Pharmacology.

-

U.S. Environmental Protection Agency (EPA). (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2010). Provisional Peer-Reviewed Toxicity Values for this compound. Retrieved from [Link]

- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

PubChem. (n.d.). CID 158195936. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

International Agency for Research on Cancer (IARC). (2010). 4-CHLORO-ortho-TOLUIDINE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

- S. G. D. S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

-

National Center for Biotechnology Information (NCBI). (n.d.). 4-Chloro-ortho-Toluidine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-Chloro-o-toluidine - Wikipedia [en.wikipedia.org]

- 3. 4-氯-2-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 95-69-2 [chemicalbook.com]

- 6. 95-69-2 this compound AKSci J95197 [aksci.com]

- 7. This compound(95-69-2) 13C NMR [m.chemicalbook.com]

- 8. mzCloud – 4 Chloro 2 methylaniline [mzcloud.org]

- 9. chembk.com [chembk.com]

- 10. Page loading... [guidechem.com]

- 11. This compound manufacturers and suppliers in india [chemicalbook.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. publications.iarc.who.int [publications.iarc.who.int]

- 14. bg.cpachem.com [bg.cpachem.com]

- 15. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 16. 4-Chloro-ortho-Toluidine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 4-Chloro-2-methylaniline (CAS 95-69-2)

Introduction

4-Chloro-2-methylaniline, also known as 4-chloro-o-toluidine, is a halogenated aromatic amine with the chemical formula C₇H₈ClN.[1][2] This compound serves as a pivotal intermediate in the synthesis of a wide array of organic molecules, making it a substance of significant interest to researchers in pharmaceuticals, agrochemicals, and materials science.[2][3] Its utility stems from the specific arrangement of its functional groups: a nucleophilic amino group, a methyl group, and a chlorine atom on a benzene ring. This unique structure provides multiple reactive sites, allowing for diverse chemical transformations.

This guide offers a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound. It is designed for scientists and drug development professionals, providing not only foundational data but also insights into its reactivity, synthesis, and safe handling protocols. The information herein is curated to support laboratory research and process development.

Molecular and Physicochemical Properties

The physical state and solubility of a compound are foundational parameters that dictate its handling, storage, and application in chemical reactions. This compound is typically a gray to white solid at room temperature, though it can appear as a pale yellow to brown liquid depending on purity and temperature.[3][4] Its distinct, fishy odor is characteristic of many anilines.[5]

A critical aspect for any synthetic chemist is solubility. This compound is only slightly soluble in water but demonstrates good solubility in common organic solvents like ethanol and ether.[3] This property is crucial when selecting appropriate solvent systems for reactions and purifications, ensuring homogeneity and influencing reaction kinetics.

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Chloro-o-toluidine, 2-Amino-5-chlorotoluene | [2][6] |

| CAS Number | 95-69-2 | [1][2] |

| Molecular Formula | C₇H₈ClN | [1] |

| Molecular Weight | 141.60 g/mol | [1][2] |

| Appearance | Gray to white solid; colorless to pale yellow liquid | [3][4] |

| Melting Point | 24-27 °C (lit.) | [5][7] |

| Boiling Point | 241 °C (lit.) | [5][7] |

| Density | 1.19 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.583 (lit.) | [5][7] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether | [3] |

| Flash Point | 124 °C (255.2 °F) - closed cup | [8] |

Spectroscopic Profile for Structural Elucidation

Accurate structural identification is non-negotiable in chemical synthesis. Spectroscopic methods provide the definitive fingerprint of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The splitting patterns and chemical shifts of the aromatic protons are particularly informative, confirming the 1,2,4-substitution pattern on the benzene ring. The ¹³C NMR spectrum provides complementary information, showing unique resonances for each carbon atom in the molecule.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretches of the aromatic ring and methyl group, and C-N and C-Cl stretching vibrations at lower frequencies.[10]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 141.6 g/mol .[11] The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, is a definitive indicator of the presence of a single chlorine atom.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its amino, methyl, and chloro substituents on the aromatic ring.

-

Basicity: Like other anilines, the amino group imparts basic properties, allowing it to react with acids to form ammonium salts. These acid-base reactions are exothermic.[5]

-

Reactivity of the Amino Group: The primary amine is a potent nucleophile and is the primary site for many reactions. It readily undergoes:

-

Acylation: Reaction with acid chlorides (e.g., benzoyl chloride) or anhydrides to form amides.[1][5] This is a common strategy to protect the amino group during other transformations.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction with nitrous acid (HONO, typically generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide range of functional groups.

-

-

Electrophilic Aromatic Substitution: The amino and methyl groups are activating, ortho-, para-directing groups for electrophilic aromatic substitution. However, the chlorine atom is a deactivating, ortho-, para-directing group. The overall regioselectivity of substitution reactions will depend on the reaction conditions and the nature of the electrophile.

-

Incompatibilities: The compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[5]

Below is a diagram illustrating a common and fundamental reaction: the N-acylation of this compound with benzoyl chloride. This reaction is often a first step in a multi-step synthesis to protect the amine functionality.

Caption: N-Acylation of this compound.

Synthesis and Manufacturing

Industrially, this compound is typically produced via the chlorination of o-toluidine or its N-acetylated derivative.[2][12] A common laboratory-scale synthesis involves the direct chlorination of 2-methylaniline (o-toluidine) in the presence of a catalyst.

One documented method involves dissolving 2-methylaniline in hydrochloric acid, adding a copper(II) chloride catalyst, and then introducing oxygen and hydrogen chloride gas at an elevated temperature.[12] The workup procedure involves neutralization, extraction with an organic solvent, and purification, often by crystallization or chromatography, to yield the desired product.[12][13] Protecting the amino group by acylation before chlorination is another strategy used to improve the regioselectivity and yield of the 4-chloro isomer.[2]

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[3]

-

Pharmaceuticals: It serves as a precursor for various therapeutic agents, including antihistamines and analgesics.[3] Its structural motif is found in more complex molecules investigated for anticancer properties.

-

Agrochemicals: It is used in the production of herbicides and fungicides.[3] For instance, it is a known intermediate for the pesticide chlordimeform.[2]

-

Dye Industry: The compound is also an intermediate in the manufacture of azo dyes and pigments.[2][3]

Safety, Handling, and Disposal

CAUTION: this compound is a hazardous substance and must be handled with extreme care by trained personnel.

-

Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.[7][14]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified it as a probable human carcinogen (Group 2A).[2][7] It is also suspected of causing genetic defects.[14]

-

Environmental Hazards: The compound is very toxic to aquatic life with long-lasting effects.[7][14] Release to the environment must be strictly avoided.

Recommended Handling Protocol

-

Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood.[15]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A flame-retardant lab coat is mandatory.

-

Respiratory Protection: If there is a risk of inhalation, a suitable respirator must be used.[16]

-

-

Handling: Avoid all personal contact, including inhalation and skin/eye contact.[15] Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials like acids and strong oxidizing agents.[3][15] The storage area should be locked up and accessible only to authorized personnel.[3]

-

Disposal: This material and its container must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7] Generators of waste containing this compound must adhere to EPA regulations.[3]

The workflow for ensuring laboratory safety when handling this compound is critical and can be visualized as follows:

Caption: Safe Handling Workflow for this compound.

Conclusion

This compound is a compound of significant industrial and research importance, characterized by its versatile reactivity. Its utility as a synthetic intermediate is well-established, particularly in the pharmaceutical and agrochemical sectors. However, its significant toxicity and carcinogenicity demand the strictest adherence to safety protocols. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in a research and development setting.

References

-

ChemBK. This compound. Available from: [Link]

-

Wikipedia. 4-Chloro-o-toluidine. Available from: [Link]

-

Safety data sheet. 4-chloro-o-toluidine. (2023-01-04). Available from: [Link]

-

New Journal of Chemistry. Supporting Information. Available from: [Link]

-

Stenutz. This compound. Available from: [Link]

-

Chemsrc. This compound | CAS#:95-69-2. Available from: [Link]

- Google Patents. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.

-

NIST WebBook. This compound hydrochloride. Available from: [Link]

-

Exploring 3-Chloro-2-Methylaniline: Applications and Properties. Available from: [Link]

-

mzCloud. 4 Chloro 2 methylaniline. Available from: [Link]

-

Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. Available from: [Link]

-

The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. Available from: [Link]

-

NIST WebBook. This compound hydrochloride. Available from: [Link]

Sources

- 1. This compound 98 95-69-2 [sigmaaldrich.com]

- 2. 4-Chloro-o-toluidine - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. CAS 95-69-2: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 95-69-2 [chemicalbook.com]

- 6. This compound | 95-69-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chembk.com [chembk.com]

- 8. This compound 98 95-69-2 [sigmaaldrich.com]

- 9. This compound(95-69-2) 13C NMR [m.chemicalbook.com]

- 10. This compound hydrochloride [webbook.nist.gov]

- 11. mzCloud – 4 Chloro 2 methylaniline [mzcloud.org]

- 12. Page loading... [guidechem.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. bg.cpachem.com [bg.cpachem.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

4-Chloro-2-methylaniline molecular weight and formula

An In-Depth Technical Guide to 4-Chloro-2-methylaniline for Advanced Research

Prepared by a Senior Application Scientist

This guide provides an in-depth analysis of this compound (CAS 95-69-2), a critical intermediate in the pharmaceutical, agrochemical, and dye industries. Tailored for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the causality behind its synthesis, methods for its definitive characterization, and its practical applications, ensuring a robust understanding for its use in a laboratory and developmental setting.

Core Physicochemical & Structural Properties

This compound, also known as 4-chloro-o-toluidine, is a substituted aniline that serves as a versatile building block in organic synthesis.[1] Its structural and physical properties are fundamental to its reactivity and handling. The key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClN | [2][3] |

| Molecular Weight | 141.60 g/mol | [4][5] |

| CAS Number | 95-69-2 | [3] |

| Appearance | Gray to white solid or colorless to pale yellow liquid | [6][7] |

| Melting Point | 24-27 °C (lit.) | [7] |

| Boiling Point | 241-242 °C (lit.) | [7][8] |

| Density | ~1.19 g/mL at 25 °C (lit.) | |

| Synonyms | 4-Chloro-o-toluidine, 2-Amino-5-chlorotoluene | [3][4][9] |

Synthesis and Purification: A Validated Protocol

The synthesis of chloroanilines has historically been complex, often requiring multi-step processes involving protection and deprotection of the amino group to control regioselectivity.[10] A more direct and industrially relevant method involves the regioselective chlorination of 2-methylaniline (o-toluidine).

Causality in Synthesis Design:

The choice of a copper(II) chloride catalyst system is deliberate. CuCl₂ acts as a mild chlorinating agent and Lewis acid, activating the aromatic ring towards electrophilic substitution. The presence of hydrochloric acid ensures the aniline substrate is protonated as the anilinium salt, which deactivates the ring and prevents over-chlorination. Oxygen is used to regenerate the active Cu(II) species from Cu(I) formed during the reaction, making the copper catalytic. This approach avoids the use of harsher and less selective reagents like elemental chlorine.

Experimental Protocol: Synthesis via Direct Chlorination[11]

-

Dissolution: Dissolve 1.07 g (10 mmol) of 2-methylaniline in 20 mL of 36% (w/w) hydrochloric acid in a three-neck flask equipped with a stirrer, condenser, and gas inlet.

-

Catalyst Addition: Add 2.68 g (20 mmol) of CuCl₂ to the solution.

-

Reaction Conditions: Heat the reaction mixture to 60°C. Introduce a slow stream of oxygen (approx. 0.02 mol/hr) and hydrogen chloride gas (approx. 0.01 mol/hr).

-

Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 6 hours).

-

Workup: Cool the mixture to room temperature. Add 30 mL of ethyl acetate and stir. Carefully neutralize the mixture to pH 7 using a saturated sodium carbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic phases.

-

Washing: Wash the combined organic phase with a saturated saline solution (2 x 20 mL) and dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a mixture of petroleum ether and a minimal amount of a more polar solvent, yielding this compound as a crystalline solid.[10]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic data serve as a self-validating checklist for this compound.

-

¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum should exhibit distinct signals: a singlet for the methyl group (-CH₃) around 2.1-2.2 ppm, a broad singlet for the amine protons (-NH₂) which can vary but is typically around 3.6-4.0 ppm, and three aromatic protons. The aromatic region will show a doublet for the proton ortho to the amino group (approx. 6.6-6.7 ppm), a doublet of doublets for the proton between the chloro and amino groups (approx. 7.0 ppm), and a doublet for the proton ortho to the chloro group (approx. 7.1 ppm). The specific coupling constants (J-values) will confirm the substitution pattern.

-

¹³C NMR (Carbon NMR): The spectrum should display 7 distinct carbon signals, corresponding to the 7 unique carbon atoms in the molecule.

-

IR Spectroscopy: Key vibrational frequencies provide functional group evidence. Expect to see strong N-H stretching bands (a doublet) in the 3350-3500 cm⁻¹ region, C-H stretching from the aromatic ring and methyl group just above and below 3000 cm⁻¹, aromatic C=C stretching in the 1500-1600 cm⁻¹ region, and a C-Cl stretching band in the 1000-1100 cm⁻¹ range.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z 141.[2] A crucial validation is the presence of an M+2 peak at m/z 143 with an intensity approximately one-third of the M⁺ peak.[11] This isotopic pattern is the characteristic signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

Applications in Drug Development & Organic Synthesis

This compound is a valuable intermediate due to its dual functionality (an amine and a halogenated aromatic ring), allowing for diverse subsequent chemical transformations.

-

Pharmaceutical Synthesis: It serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and antihistamines.[6] For example, it can be used in multi-step syntheses to form complex heterocyclic scaffolds common in modern drug molecules.

-

Agrochemicals: The compound is a building block for herbicides and fungicides, highlighting its importance in crop protection.[6]

-

Dye Industry: It is also used as an intermediate in the production of azo dyes.[1]

The diagram below illustrates a representative synthetic transformation, the N-acylation of this compound, a common first step in many pharmaceutical synthesis pathways.

Caption: N-acylation reaction pathway using this compound.[7]

Safety, Handling, and Hazard Management

Authoritative safety data sheets classify this compound as a hazardous substance requiring stringent safety protocols.[12][13]

-

Primary Hazards:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[13][14] It can lead to the formation of methemoglobin, causing cyanosis.[13]

-

Carcinogenicity: Classified as a Category 1B Carcinogen, meaning it is presumed to have carcinogenic potential for humans.[6][12]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[8][13]

-

-

Handling Protocols:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[6]

-

Special Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[12][13] Avoid creating dust if handling the solid form.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, locked up and away from incompatible materials like strong oxidizing agents and acids.[6][7]

-

-

First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[12]

-

Ingestion: Rinse mouth. Immediately call a POISON CENTER or doctor.[13]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[13]

-

References

-

4-Chloro-o-toluidine - Wikipedia. Available from: [Link]

-

This compound | CAS#:95-69-2 - Chemsrc. Available from: [Link]

-

This compound hydrochloride - NIST WebBook. Available from: [Link]

-

This compound - SIELC Technologies. Available from: [Link]

-

This compound - ChemBK. Available from: [Link]

-

This compound - LabSolutions. Available from: [Link]

-

This compound Hydrochloride - LabSolutions. Available from: [Link]

-

4 Chloro 2 methylaniline - mzCloud. Available from: [Link]

- US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents.

-

Safety data sheet - this compound - CPAchem. Available from: [Link]

Sources

- 1. 4-Chloro-o-toluidine - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS#:95-69-2 | Chemsrc [chemsrc.com]

- 3. 4-氯-2-甲基苯胺 - 2-氨基-5-氯甲苯, 4-氯邻甲苯胺 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 95-69-2 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. labsolu.ca [labsolu.ca]

- 10. Page loading... [guidechem.com]

- 11. mzCloud – 4 Chloro 2 methylaniline [mzcloud.org]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. bg.cpachem.com [bg.cpachem.com]

A Comprehensive Technical Guide to 4-Chloro-2-methylaniline for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 4-Chloro-2-methylaniline, a pivotal chemical compound with significant applications in various scientific and industrial domains, particularly in the synthesis of dyes, pigments, and pharmaceuticals. As a seasoned professional in the field, this document is structured to deliver not just data, but a cohesive understanding of the compound's characteristics, its synthesis, and its practical applications, grounded in established scientific principles.

Section 1: Nomenclature and Identification

This compound is an organic compound that is systematically identified by its chemical structure. However, in scientific literature, databases, and commercial listings, it is referred to by a variety of synonyms. An understanding of this nomenclature is crucial for comprehensive literature reviews and accurate sourcing of the material.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number, which is 95-69-2 .[1][2][3][4][5][6][7][8] This unique identifier transcends regional and linguistic barriers, ensuring unambiguous identification.

Below is a comprehensive table of synonyms and alternative names for this compound.

| Type of Name | Synonym |

| IUPAC Name | This compound[1][8] |

| Common Synonyms | 4-Chloro-o-toluidine[4][5][6][9][10][11] |

| 2-Amino-5-chlorotoluene[1][4][5][6][9][10] | |

| 5-chloro-2-aminotoluene[1][9] | |

| 4-chloro-2-toluidine[1][2][3][9] | |

| p-chloro-o-toluidine[8][12] | |

| 2-Methyl-4-chloroaniline[1][2][3] | |

| Systematic Names | 4-Chloro-2-methylbenzenamine[1][3] |

| Benzenamine, 4-chloro-2-methyl-[3][6][12] | |

| Commercial/Trade Names | Fast Red TR Base[9][10][12] |

| Daito Red Base TR[1][3][12] | |

| Kako Red TR Base[1][3][12] | |

| Mitsui Red TR Base[1][3][12] | |

| Red Base NTR[1][3] | |

| Sanyo Fast Red TR Base[1][3] | |

| Amarthol fast red base[2] | |

| Azogene fast red TR[2] | |

| Brentamine fast red TR base[2] | |

| Deval red k[2] | |

| Diazo fast red TRA[2][12] | |

| Fast red TR11[2][9] | |

| Kambamine red TR[2][12] | |

| Tulabase fast red TR[2][12] |

A hydrochloride salt of this compound is also commercially available, with the CAS Number 3165-93-3 .[1][13] Synonyms for the hydrochloride salt include this compound hydrochloride and 4-Chloro-o-toluidine hydrochloride.[1][13]

Section 2: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in experimental design.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN | [8][9] |

| Molecular Weight | 141.60 g/mol | [4][7][8] |

| Appearance | Gray to white solid[9][12] or pale yellow to brown solid or liquid, depending on temperature.[3] | [3][9][12] |

| Odor | Weak fishy odor[9][12] | [9][12] |

| Melting Point | 30.3 °C | [1] |

| Boiling Point | 244 °C | [1] |

| Solubility | Limited solubility in water; soluble in organic solvents.[3] | [3] |

These properties dictate the appropriate solvents for reactions and purification, as well as the necessary storage conditions to maintain the compound's stability. For instance, its relatively low melting point suggests that it may exist as a liquid in warmer laboratory environments.

Section 3: Synthesis and Manufacturing

The industrial production of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield of the desired isomer and to minimize the formation of impurities. The primary route of synthesis involves the chlorination of N-acetyl-o-toluidine.

The causality behind this experimental choice is rooted in the directing effects of the acetylamino group in electrophilic aromatic substitution. The acetylamino group is an ortho-, para-director. By acetylating the amine group of o-toluidine, the para-position relative to the methyl group (and meta to the acetylamino group) is activated, leading to the desired 4-chloro isomer. The subsequent deprotection (hydrolysis) of the acetyl group regenerates the amine, yielding this compound.

Below is a simplified workflow of the synthesis process.

Caption: Synthesis workflow for this compound.

This self-validating protocol includes a crucial isomer separation step, as the chlorination can also produce the 6-chloro isomer.[11] The purity of the final product is highly dependent on the efficiency of this separation, which is often achieved through crystallization or chromatography.

Section 4: Applications in Drug Development and Chemical Synthesis

This compound serves as a critical building block in the synthesis of a range of organic molecules. Its primary utility lies in its role as a precursor to azo dyes and pigments.[11] In the pharmaceutical industry, it is a key intermediate in the synthesis of certain active pharmaceutical ingredients (APIs).

One notable historical application was in the production of the pesticide chlordimeform.[11] However, due to its carcinogenic properties, the production and use of both this compound and chlordimeform have been significantly curtailed in many countries.[11]

The reactivity of the aniline functional group allows for a variety of chemical transformations, making it a versatile intermediate. For example, the amino group can be diazotized and subsequently replaced with a wide range of functional groups, opening up diverse synthetic pathways.

Section 5: Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount for its use in research and manufacturing. A multi-technique approach is typically employed for comprehensive characterization.

Table of Analytical Techniques:

| Technique | Purpose | Expected Results |

| Gas Chromatography (GC) | Purity assessment and quantification | A major peak corresponding to this compound with a purity value typically >98%.[10] |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | A molecular ion peak consistent with the molecular weight of 141.60 g/mol . |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | A proton and carbon-13 NMR spectrum that corresponds to the unique chemical environment of each atom in the molecule. |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for N-H stretching of the primary amine and C-Cl stretching. |

Experimental Protocol: Purity Determination by Gas Chromatography

-

Instrument and Column: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for amine analysis (e.g., a DB-5 or equivalent).

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of 1 mg/mL.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the peak area of this compound relative to the total peak area.

This protocol provides a self-validating system for purity assessment, as the presence of any significant impurities will be readily detected as separate peaks in the chromatogram.

Section 6: Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as a carcinogen.[11][12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Exposure Routes: Avoid inhalation, ingestion, and skin contact.[3]

-

Toxicity: Acute exposure can lead to symptoms such as hematuria, dysuria, and methemoglobinemia.[11]

Researchers and drug development professionals must consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures before working with this compound.

References

-

4-CHLORO-O-TOLUIDINE | Occupational Safety and Health Administration - OSHA. [Link]

-

4-Chloro-ortho-Toluidine - Some Industrial Chemicals - NCBI Bookshelf. [Link]

-

p-Chloro-o-toluidine - OEHHA. [Link]

-

4-Chloro-2-toluidine | C7H8ClN | CID 7251 - PubChem. [Link]

-

4 Chloro 2 methylaniline - mzCloud. [Link]

-

This compound | 95-69-2 | A Chemtek. [Link]

-

4-Chloro-o-toluidine - Wikipedia. [Link]

-

This compound, CAS Number 95-69-2, C₇H₈ClN - IndiaMART. [Link]

Sources

- 1. 4-Chloro-ortho-Toluidine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. p-Chloro-o-toluidine - OEHHA [oehha.ca.gov]

- 3. CAS 95-69-2: this compound | CymitQuimica [cymitquimica.com]